molecular formula C9H11ClN2 B1448060 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride CAS No. 182743-89-1

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride

Cat. No. B1448060
M. Wt: 182.65 g/mol
InChI Key: YGNFEAHTQCSVRL-UHFFFAOYSA-N
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Description

“Bicyclo[4.2.0]octa-1,3,5-triene” is a chemical compound with the formula C8H8 . It is also known by other names such as Benzocyclobutene, Benzocyclobutane, 1,2-Dihydrobenzocyclobutene, and Cardene .


Molecular Structure Analysis

The molecular structure of “Bicyclo[4.2.0]octa-1,3,5-triene” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Bicyclo[4.2.0]octa-1,3,5-triene” has a molecular weight of 104.1491 . The heat of formation in the gas phase is 199.4 ± 0.9 kJ/mol . The heat of vaporization is 43.7 ± 0.1 kJ/mol . The boiling point under reduced pressure is between 323.6 - 324 K at 0.027 bar .

Scientific Research Applications

1. Polymer Chemistry

Bicyclo[4.2.0]oct-6-ene-7-carboxamide demonstrates potential in polymer chemistry, particularly in the creation of gradient copolymers. The molecule forms an alternating copolymer with cyclohexene using a ruthenium-based catalyst. The resulting copolymers exhibit unique properties in terms of surface hydrophobicity, topology, and thermal characteristics. This suggests its utility in developing specialized materials with tailored properties (Boadi & Sampson, 2021).

2. Organic Chemistry and Molecular Reactions

In organic chemistry, derivatives of bicyclo[4.2.0]octa-1,3,5-triene are of interest. For instance, their involvement in Cope rearrangements, a type of pericyclic reaction, has been studied. This research provides insight into the structural dynamics and reaction pathways of these compounds under various conditions, contributing to a deeper understanding of molecular rearrangements and reactions (Doering & Roth, 1963).

3. Materials Science

In materials science, the study of valence isomerization equilibria of compounds related to bicyclo[4.2.0]octa-1,3,5-triene has been significant. Understanding the equilibrium constants, enthalpy, and entropy changes in these systems provides valuable information for designing materials with specific thermal and chemical properties (Rahman et al., 1990).

4. Chemical Synthesis and Characterization

The synthesis and characterization of new compounds and materials using bicyclo[4.2.0]octa-1,3,5-triene derivatives are actively explored. This includes the development of new polyimides, which are of interest for their thermal stability and potential applications in various industrial contexts (Faghihi & Hajibeygi, 2011).

5. Photochemistry and Spectroscopy

The compound's derivatives are also examined in photochemistry studies, particularly their behavior under UV light and during thermal reactions. These studies contribute to the understanding of the excited states and reaction pathways of these molecules, which is crucial in designing photo-responsive materials and understanding molecular dynamics (Leigh et al., 1991).

properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-9(11)8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNFEAHTQCSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
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Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
Reactant of Route 3
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
Reactant of Route 4
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
Reactant of Route 5
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
Reactant of Route 6
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride

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